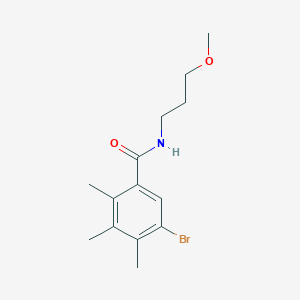![molecular formula C28H20N2O3 B4676367 3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4676367.png)
3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide
Overview
Description
3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide is not fully understood. However, studies have suggested that it may induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It may also inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
Studies have reported that the compound can induce DNA damage and inhibit cell proliferation in cancer cells. It has also been shown to decrease the production of pro-inflammatory cytokines in immune cells. In addition, it has been reported to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments is its potential to selectively target cancer cells and bacteria, while leaving healthy cells unaffected. However, one limitation is that its mechanism of action is not fully understood, and further studies are needed to elucidate its exact mode of action.
Future Directions
There are several future directions for research on 3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One potential direction is to investigate its potential as a therapeutic agent in cancer treatment. Another direction is to study its effects on other types of bacteria and to explore its potential as an antimicrobial agent. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis for potential clinical use.
Conclusion
In conclusion, 3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in cancer research, neurodegenerative diseases, and microbial infections. Its mechanism of action is not fully understood, but studies have suggested that it may induce apoptosis in cancer cells and inhibit bacterial growth. Further research is needed to fully elucidate its potential as a therapeutic agent.
Scientific Research Applications
The compound has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and microbial infections. Several studies have reported its cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
3-(2-oxochromen-3-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O3/c31-27(30-24-10-8-19(9-11-24)16-20-12-14-29-15-13-20)23-6-3-5-21(17-23)25-18-22-4-1-2-7-26(22)33-28(25)32/h1-15,17-18H,16H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXLODWCKXHTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2H-chromen-3-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-fluorophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4676290.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4676303.png)
![N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide](/img/structure/B4676309.png)
![N-[4-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4676315.png)

![methyl 2-({[4-(2-methylbenzyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4676326.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4676332.png)
![2-{[4-allyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4676337.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B4676340.png)
![N-[1-(4-methylphenyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4676348.png)
![4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4676355.png)
![2-bromo-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4676363.png)
